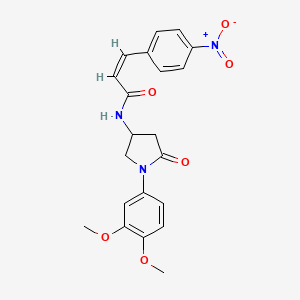

(Z)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide

Description

This acrylamide derivative features a Z-configuration double bond, a 3,4-dimethoxyphenyl-substituted pyrrolidin-5-one ring, and a 4-nitrophenyl acrylamide moiety. The pyrrolidinone core is a common motif in bioactive molecules, often contributing to conformational rigidity .

Properties

IUPAC Name |

(Z)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c1-29-18-9-8-17(12-19(18)30-2)23-13-15(11-21(23)26)22-20(25)10-5-14-3-6-16(7-4-14)24(27)28/h3-10,12,15H,11,13H2,1-2H3,(H,22,25)/b10-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULWDBMHDRFXED-YHYXMXQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps, starting with the formation of the pyrrolidine ring followed by the introduction of the nitrophenyl group. Common reagents include 3,4-dimethoxyphenylacetonitrile and ethyl acetoacetate, with catalytic amounts of piperidine used under reflux conditions to ensure high yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Nitro Group : The nitro group can participate in redox reactions, potentially affecting cellular oxidative stress responses.

- Pyrrolidine Ring : This structure may interact with various enzymes and receptors, modulating biological pathways such as apoptosis and cell proliferation.

Biological Activity

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. A comparative analysis shows that similar compounds with nitro substitutions enhance cytotoxic effects significantly:

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that the compound effectively induces apoptosis in MCF-7 cells through reactive oxygen species (ROS) generation. The increase in oxidative stress leads to cellular damage and eventual cell death.

- Mechanistic Insights : Another investigation highlighted that compounds structurally similar to this compound exhibited enhanced cytotoxicity when electron-withdrawing groups were introduced at strategic positions on the aromatic rings. This suggests a structure-activity relationship critical for optimizing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following compounds share structural similarities but exhibit distinct substituents and properties:

Table 1: Key Structural and Physicochemical Comparisons

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

- However, the E-isomer in (cyano substituent) may exhibit different stereoelectronic properties compared to Z-configurations .

- Methoxy vs. Methyl Groups : The 3,4-dimethoxyphenyl group in the target and may improve solubility compared to 3,4-dimethylphenyl in , but methyl groups could enhance lipophilicity and membrane permeability .

- Core Structure: The pyrrolidinone ring in the target and provides rigidity, whereas the acetamide linker in may reduce conformational flexibility compared to acrylamide derivatives .

Physicochemical Properties

- Melting Points : The chloropyridine analog in has a melting point of 157–159°C, suggesting higher crystallinity than the target compound, which may lack strong intermolecular forces due to its nitro and methoxy groups .

- Molecular Weight : The target’s estimated molecular weight (~437.4) is higher than (384.4), likely due to the nitro group and acrylamide chain, which could impact bioavailability .

Contradictions and Limitations

- Isomerism : The E-isomer in exhibits distinct reactivity compared to Z-configured acrylamides, highlighting the importance of stereochemistry in biological activity .

- Data Gaps : Physicochemical data (e.g., solubility, logP) for the target compound are absent in the evidence, limiting direct comparisons.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide?

- Methodology : The synthesis typically involves multi-step reactions. A common approach is the use of oxazolone intermediates (e.g., 2-[(E)-4-methylstyryl]-4-[(Z)-4-nitrobenzylidene]oxazol-5(4H)-one) reacted with amines under controlled conditions. For stereochemical control (Z-isomer), reaction parameters like temperature (room temperature to 80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios are critical. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodology :

- 1H/13C NMR : Assign proton environments (e.g., acrylamide doublet at δ 6.2–7.2 ppm, pyrrolidinone carbonyl at ~170 ppm) and verify substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C22H22N3O6+ at 424.1509) .

- IR Spectroscopy : Identify key functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹, nitro group at ~1520 cm⁻¹) .

Q. How can computational tools aid in preliminary characterization?

- Methodology : Use PubChem-derived SMILES and InChI keys (e.g., computed via OEChem 2.1.5) for molecular docking or DFT studies. Tools like Gaussian or AutoDock predict electronic properties (HOMO-LUMO gaps) and binding affinities to biological targets (e.g., kinases or enzymes) .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis of the Z-isomer?

- Methodology :

- Catalyst Screening : Chiral catalysts (e.g., L-proline) may enhance enantiomeric excess .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states favoring Z-configuration .

- Dynamic NMR : Monitor isomerization kinetics (e.g., variable-temperature NMR at 25–80°C) to identify thermodynamic vs. kinetic control .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodology :

- Cross-Validation : Combine NMR with X-ray crystallography (if crystalline) for unambiguous stereochemical assignment. For example, Acta Crystallographica Section E data resolved similar acrylamide tautomers .

- Elemental Analysis : Discrepancies in %C/%H/%N (e.g., expected vs. observed for C22H21N3O6) indicate impurities or hydration .

Q. What strategies improve yield in large-scale synthesis?

- Methodology :

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., epimerization) and enhance reproducibility .

- Microwave Assistance : Reduces reaction time (e.g., from 24 hrs to 2 hrs) for steps like nitro group reduction .

Q. How to assess stability under varying storage conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.